5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
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Overview
Description
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a chemical compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a benzyl group, a bromine atom, and a tetrahydrothiazolo[4,5-c]pyridine core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of a precursor compound, followed by cyclization to form the thiazolopyridine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: A similar compound with a methyl group instead of a benzyl group.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Another related compound with a methyl group and no bromine atom.
Uniqueness
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is unique due to its specific combination of a benzyl group and a bromine atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
CAS No. |
1244991-38-5 |
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Molecular Formula |
C13H13BrN2S |
Molecular Weight |
309.23 g/mol |
IUPAC Name |
5-benzyl-2-bromo-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C13H13BrN2S/c14-13-15-11-9-16(7-6-12(11)17-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
CXYBSMFCFFLRRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC(=N2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
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